molecular formula C6H12OS B048256 1-Propan-2-ylsulfanylpropan-2-one CAS No. 112988-41-7

1-Propan-2-ylsulfanylpropan-2-one

Cat. No.: B048256
CAS No.: 112988-41-7
M. Wt: 132.23 g/mol
InChI Key: TZSDHLJUTCSOIY-UHFFFAOYSA-N
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Description

1-Propan-2-ylsulfanylpropan-2-one (CAS: Not explicitly listed in evidence) is a sulfur-containing ketone derivative with the molecular formula C₆H₁₀OS. Its structure consists of a propan-2-one backbone substituted with a propan-2-ylsulfanyl group (-S-C₃H₇). This compound is part of a broader class of sulfanyl ketones, which are studied for their roles in organic synthesis, particularly in enantioselective bioreduction reactions .

Properties

CAS No.

112988-41-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-propan-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3

InChI Key

TZSDHLJUTCSOIY-UHFFFAOYSA-N

SMILES

CC(C)SCC(=O)C

Canonical SMILES

CC(C)SCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylsulfanyl-acetone can be synthesized through several methods. One common approach involves the reaction of isopropyl mercaptan with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the mercaptan on the carbonyl carbon of acetone.

Industrial Production Methods

In an industrial setting, the production of isopropylsulfanyl-acetone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Isopropylsulfanyl-acetone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted acetone derivatives.

Scientific Research Applications

Isopropylsulfanyl-acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropylsulfanyl-acetone involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 1-Propan-2-ylsulfanylpropan-2-one, highlighting differences in substituents and functional groups:

Compound Name Substituent/Group Variation Molecular Formula Key Properties/Applications References
1-(Prop-2-en-1-ylsulfanyl)propan-1-one Allyl (-CH₂CHCH₂) sulfanyl group C₆H₈OS Higher reactivity due to conjugated double bond; used in thioester synthesis
1-[(Furan-2-ylmethyl)sulfanyl]propan-1-one Furan-methyl sulfanyl group C₈H₁₀O₂S Enhanced solubility in polar solvents; potential in heterocyclic chemistry
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Aryl (4-Cl-C₆H₄) and cyclopropyl groups C₁₂H₁₁ClO Increased steric hindrance; applications in pharmaceutical intermediates
1-(2-Thienyl)-1-propanone Thienyl group substitution C₇H₈OS Electrophilic ketone for thiophene-based drug development
1-(4-Ethylphenyl)-2-methylpropan-1-one Aryl (4-Et-C₆H₄) and methyl groups C₁₂H₁₆O High thermal stability; used in polymer chemistry

Physicochemical and Reactivity Comparisons

  • Solubility :

    • The furan-methyl derivative (C₈H₁₀O₂S) exhibits greater polarity and solubility in DMSO compared to the isopropylsulfanyl analogue, as seen in bioreduction studies requiring DMSO for substrate dissolution .
    • Aryl-substituted analogues (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) display lower solubility in aqueous media due to hydrophobic aryl/cyclopropyl groups .
  • Reactivity in Bioreduction :

    • This compound and its aryl analogues (e.g., 1-(Arylsulfanyl)propan-2-ones) undergo enantioselective reduction to alcohols using alcohol dehydrogenases (ADHs). However, the isopropylsulfanyl group may exhibit slower reaction kinetics compared to aryl derivatives due to steric effects .
  • Toxicity and Safety :

    • Sulfanyl-carbonitrile derivatives (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) have uninvestigated toxicological profiles, suggesting caution for structurally related compounds like this compound .

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